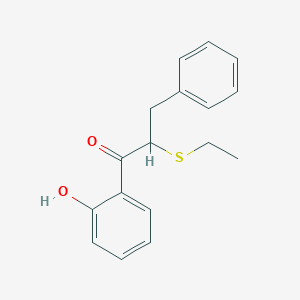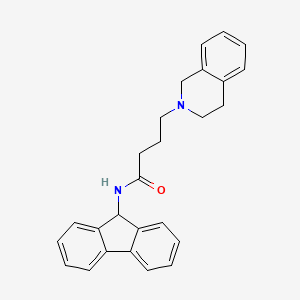
N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide is a heterocyclic compound that contains a quinoxaline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with 2-aminoethanol in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide
- 3-Methylquinoxaline-2-carboxamide
- 2-Hydroxyethylquinoxaline
Uniqueness
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide is unique due to the presence of the hydroxyethyl group and the N-oxide functionality. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
112158-56-2 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-3-methyl-4-oxidoquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C12H13N3O3/c1-8-11(12(17)13-6-7-16)14-9-4-2-3-5-10(9)15(8)18/h2-5,16H,6-7H2,1H3,(H,13,17) |
Clave InChI |
QFFQXLHNEPZDOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2N=C1C(=O)NCCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
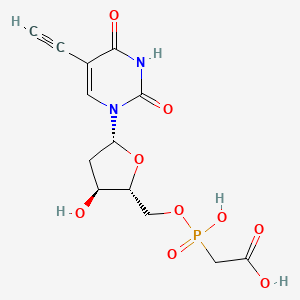
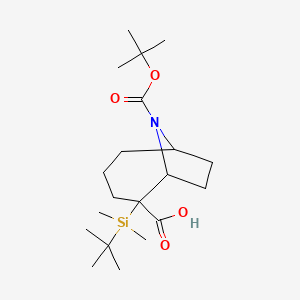
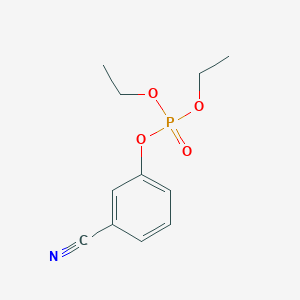
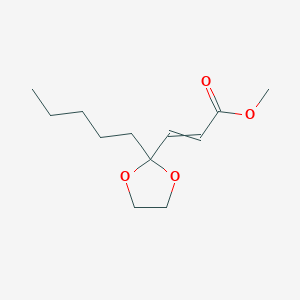
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)

![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
